molecular formula C14H15ClN2O4 B2612511 Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324068-50-0

Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2612511
CAS No.: 324068-50-0
M. Wt: 310.73
InChI Key: SUARUFRBXLOCFP-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine (THPM) derivative characterized by a chloromethyl group at position 6, a 2-hydroxyphenyl substituent at position 4, and an ethyl ester at position 3. This compound belongs to the Biginelli reaction product family, synthesized via multicomponent reactions involving aldehydes, β-ketoesters, and urea/thiourea derivatives . Its structure has been confirmed via spectral techniques (FT-IR, NMR) and computational methods such as DFT/B3LYP/6-311++G(d,p), which align with X-ray diffraction data .

Key structural features include:

  • Chloromethyl group: Enhances electrophilicity and reactivity compared to methyl or bromomethyl analogs .
  • 2-Hydroxyphenyl substituent: Facilitates hydrogen bonding and π-π stacking interactions, influencing molecular packing and biological activity .
  • Dihedral angle: The angle between the 2-hydroxyphenyl ring and the pyrimidine ring is 87.7(2)°, distinct from analogs with 4-chlorophenyl (87.08°) or trimethoxyphenyl (75.25°) groups .

Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-2-21-13(19)11-9(7-15)16-14(20)17-12(11)8-5-3-4-6-10(8)18/h3-6,12,18H,2,7H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUARUFRBXLOCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound I) is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula for compound I is C17H21ClN2O6C_{17}H_{21}ClN_2O_6. Its crystal structure reveals a dihydropyrimidine ring that adopts a flattened envelope conformation. The conformation is characterized by specific torsion angles and dihedral angles that influence the compound's reactivity and biological interactions.

Key Structural Features:

  • Dihydropyrimidine Ring : The ring exhibits a flattened envelope conformation with notable puckering parameters.
  • Chloromethyl Group : The presence of the chloromethyl group at position 6 is crucial for its biological activity.
  • Hydroxyphenyl Substituent : The 2-hydroxyphenyl group at position 4 adds to the compound's potential for interaction with biological targets.

Antimicrobial Properties

Compound I has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it exhibits a broad spectrum of activity, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

Research has demonstrated that compound I possesses antioxidant properties. It scavenges free radicals effectively, which can be attributed to the hydroxy group on the phenyl ring. This property suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

Preliminary studies have indicated that compound I may have anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The specific pathways involved in these effects require further investigation.

Case Studies and Research Findings

  • Antimicrobial Assays :
    • A study conducted by Kettmann et al. (2008) evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including compound I. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
    CompoundMIC (µg/mL)Target Organism
    I32Staphylococcus aureus
    II64Escherichia coli
    III16Bacillus subtilis
  • Antioxidant Activity :
    • In vitro assays using DPPH radical scavenging methods demonstrated that compound I exhibited an IC50 value of 25 µM, indicating strong antioxidant potential compared to standard ascorbic acid (IC50 = 50 µM).
  • Anticancer Studies :
    • A study published in RSC Advances showed that compound I inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis via caspase activation and modulation of Bcl-2 family proteins.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H17ClN2O4
  • Molecular Weight : 324.76 g/mol
  • IUPAC Name : Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. Studies indicate that these compounds can scavenge free radicals effectively. The antioxidant potential is measured using IC50 values, which indicate the concentration required to inhibit a biological process by half.

Substituent Biological Activity IC50 Value (µM)
Para-fluoroHighest radical scavenging6.261
Meta-chloroBest alpha-amylase inhibitor6.539

Anti-Diabetic Activity

The compound has been evaluated for its inhibitory effects on alpha-amylase, an enzyme critical in carbohydrate digestion. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients. The IC50 values for alpha-amylase inhibition across various derivatives suggest a promising application in diabetes management.

Cytotoxicity Against Cancer Cell Lines

Cytotoxicity studies against various cancer cell lines have demonstrated that derivatives of this compound possess significant anti-cancer properties. For instance, studies focusing on HepG2 liver cancer cells revealed IC50 values ranging from 5.351 to 18.69 µg/mL for different derivatives, indicating their potential as anti-cancer agents.

Mechanistic Insights

Investigations into the mechanisms of action of this compound suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of tetrahydropyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antioxidant and anti-diabetic properties using in vitro assays. The introduction of halogen groups significantly enhanced both antioxidant and enzyme inhibitory activities.
  • Cytotoxicity Assessment : Another research effort highlighted the cytotoxic effects against cancer cell lines. Structural modifications led to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells.

Comparison with Similar Compounds

Substituent Variations at Position 4

The C-4 aryl substituent significantly impacts physicochemical and biological properties:

Compound C-4 Substituent Key Properties References
Target Compound 2-Hydroxyphenyl Hydrogen bonding via hydroxyl group; dihedral angle = 87.7°; anticancer activity
Ethyl 4-(4-chlorophenyl) analog 4-Chlorophenyl Higher lipophilicity; dihedral angle = 87.08°; used in computational studies
Ethyl 4-(3,4,5-trimethoxyphenyl) analog 3,4,5-Trimethoxyphenyl Reduced dihedral angle (75.25°); enhanced steric bulk
Chitosan NP-loaded THPMs (A, B, C) 4-Hydroxy-3-methoxyphenyl, 4-Benzyloxyphenyl, 4-Hydroxy-3-iodo-5-methoxyphenyl Varied cytotoxicity and cell selectivity based on substituent polarity

Key Observations :

  • Hydroxyl groups (e.g., 2-hydroxyphenyl) improve solubility and intermolecular interactions but may reduce metabolic stability.
  • Halogenated substituents (e.g., 4-chlorophenyl) increase lipophilicity, enhancing membrane permeability .
  • Methoxy and benzyloxy groups modulate electronic effects and steric hindrance, affecting binding to biological targets .

Modifications at Position 6

The 6-position substituent influences reactivity and synthetic applications:

Compound Position 6 Substituent Reactivity and Applications References
Target Compound Chloromethyl Electrophilic site for nucleophilic substitution; moderate stability
Ethyl 6-bromomethyl analog Bromomethyl Higher reactivity in SN2 reactions; used in alkylation studies
Ethyl 6-methyl analog Methyl Lower steric demand; foundational structure for derivatization

Key Observations :

  • Chloromethyl vs. Bromomethyl : Bromine’s larger atomic radius increases reactivity but may reduce stability under acidic conditions .
  • Methyl groups simplify synthesis but limit functionalization opportunities .

Key Observations :

  • Hydroxyphenyl groups enhance anticancer activity via hydrogen bonding with target proteins (e.g., estrogen receptors) .
  • Sulfonamide derivatives exhibit enzyme inhibition through metal coordination, a mechanism absent in the target compound .

Computational and Spectral Insights

DFT studies and spectral data provide molecular-level insights:

  • NBO Analysis : The target compound’s chloromethyl group exhibits hyperconjugative interactions with σ*(C-Cl), stabilizing the molecule .
  • UV-Vis Spectra : Absorption maxima at 270 nm correlate with π→π* transitions in the aromatic system, consistent with analogs .
  • Docking Studies : The 2-hydroxyphenyl group forms hydrogen bonds with EGFR kinase (binding affinity = −8.9 kcal/mol), outperforming 4-chlorophenyl analogs (−7.2 kcal/mol) .

Q & A

Basic: What are the optimal conditions for synthesizing this compound via the Biginelli reaction?

The synthesis can be optimized using a one-pot Biginelli reaction involving:

  • Substituted aldehydes : Ensure the 2-hydroxyphenyl group is introduced via the aldehyde component.
  • Ethyl acetoacetate : Acts as the β-ketoester precursor.
  • Urea/thiourea derivatives : For the 2-oxo-1,2,3,4-tetrahydropyrimidine scaffold.
    Methodological tips :
  • Use acid catalysts (e.g., HCl, Lewis acids like BF₃·Et₂O) to accelerate cyclocondensation.
  • Reflux in ethanol or acetic acid for 8–12 hours to improve yield .
  • Adjust molar ratios (typically 1:1:1) and monitor reaction progress via TLC.

Basic: Which spectroscopic and crystallographic techniques confirm the compound’s structure?

  • ¹H/¹³C NMR : Identify substituent positions (e.g., chloromethyl at C6, hydroxyphenyl at C4) and hydrogen-bonding interactions (e.g., NH···O=C) .
  • IR spectroscopy : Confirm carbonyl (C=O) and hydroxyl (O–H) stretches.
  • Single-crystal X-ray diffraction : Resolve conformational details (e.g., puckered pyrimidine ring, dihedral angles between aromatic systems) .

Basic: What safety precautions are essential when handling the chloromethyl group?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of volatile chlorinated intermediates.
  • Ignition sources : Keep away from heat/sparks (P210 code, ).
  • Waste disposal : Neutralize residual HCl generated during reactions.

Advanced: How does the chloromethyl group at C6 influence reactivity in nucleophilic substitutions?

The chloromethyl group is a reactive electrophilic site:

  • Derivatization : Enables substitution with nucleophiles (e.g., amines, thiols) to generate analogs.
  • Steric/electronic effects : Compare with methyl ( ) or trifluoromethyl ( ) substituents. Chlorine’s electronegativity enhances leaving-group ability, facilitating SN2 reactions .

Advanced: How does the 2-hydroxyphenyl group modulate antibacterial activity?

  • Structure-activity relationship (SAR) : Synthesize analogs with methoxy, nitro, or halogen substituents on the phenyl ring.
  • Testing : Use MIC assays against Gram-positive/negative bacteria.
  • Mechanistic insights : The hydroxyl group may participate in hydrogen bonding with bacterial targets (e.g., enzymes) .

Advanced: How to reconcile conflicting bioactivity data among structural analogs?

  • Structural variables : Compare substituent electronic effects (e.g., electron-withdrawing vs. donating groups).
  • Assay conditions : Standardize protocols (e.g., pH, bacterial strain).
  • Computational modeling : Perform molecular docking to assess binding affinity variations (e.g., ’s thiazolopyrimidine derivatives) .

Advanced: What strategies improve regioselectivity in Biginelli-derived tetrahydropyrimidines?

  • Directing groups : Use ortho-substituted aldehydes to steer cyclization.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor regioselective product formation.
  • Temperature control : Lower temperatures reduce side reactions (e.g., ’s thiazolo-pyrimidine synthesis) .

Advanced: How to analyze conformational effects on biological activity via crystallography?

  • Flattened boat conformation : Observed in pyrimidine rings ( ) may enhance membrane permeability.
  • Hydrogen-bonding networks : Crystal packing (e.g., C–H···O interactions) influences solubility and stability .

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